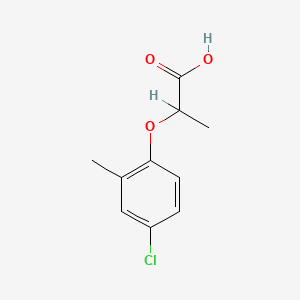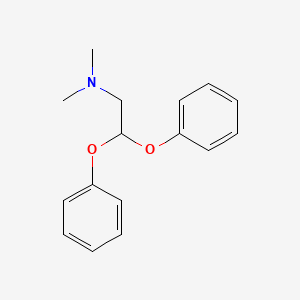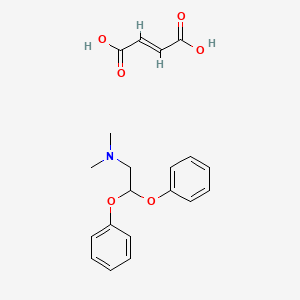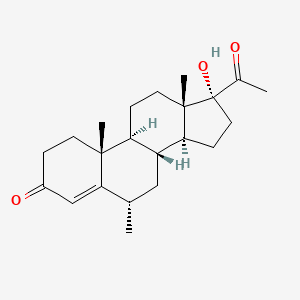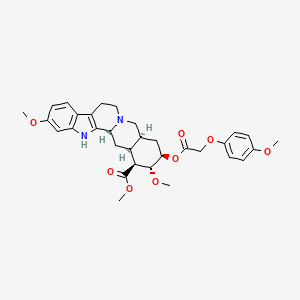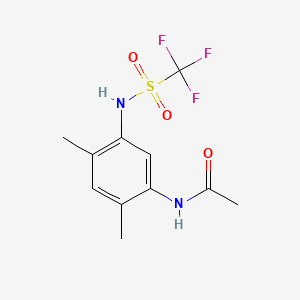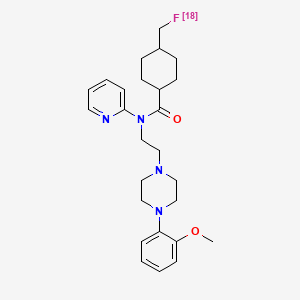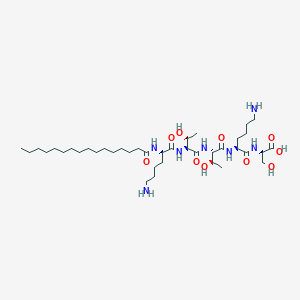
L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-
Descripción general
Descripción
“L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” is a complex molecule with a molecular formula of C44H84N4O8 . It is a derivative of L-Serine, which is an amino acid. The molecule contains L-Serine, L-Lysine, and L-Threonine residues, which are all amino acids, and a hexadecyl group .
Molecular Structure Analysis
The molecular structure of “L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” is complex due to the presence of multiple amino acid residues and a hexadecyl group. The molecule has a molar mass of 797.15976 . Further structural analysis would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
“L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” has a molecular weight of 797.15976 . The related compound N-Palmitoyl-L-serine has a predicted density of 1.008±0.06 g/cm3, a melting point of 96-99 °C, and a boiling point of 540.0±45.0 °C . The physical and chemical properties of “L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” could be similar, but may vary due to the additional amino acid residues and the hexadecyl group.Aplicaciones Científicas De Investigación
Anti-Aging Cosmetics
Matrixyl is a popular ingredient in anti-aging cosmetics . It’s a promising and appealing active ingredient in the growing and innovative cosmetics market . The use of peptides in anti-aging cosmetics increased by 7.2%, while the variety and the number of peptide combinations in products have increased by 88.5% .
Collagen Production
Matrixyl can almost double the amount of collagen that the cells in our body produce, provided the concentration is high enough . Collagen is a key protein in our skin that helps maintain its firmness and elasticity, and its production decreases as we age.
Skin Care Products
Matrixyl is used in a variety of skin care products due to its potential to reduce the appearance of fine lines and wrinkles . It’s well-tolerated by the skin , making it a suitable ingredient for a wide range of products.
Effective Delivery Across Skin Barrier
Matrixyl is conjugated with the palmitoyl moiety, which ensures its effective delivery across the skin barrier . This makes it an effective ingredient in topical applications.
Market Trends
The anti-aging market is expected to grow at an approximate 8% compound annual growth rate between 2018 and 2021, reaching a value of USD 271.0 billion by 2024 . As the competition increases among cosmetic brands from the anti-aging market, new products claim to contain the ultimate innovations in order to stand out, often advertising new active ingredients . Matrixyl, being a well-researched and effective peptide, is likely to continue being a popular choice in this market.
Source of Peptides
In 2011, the majority of peptides were obtained from synthesis, while in 2018, biotechnology processing was the dominant source . This indicates a shift in the methods of obtaining peptides like Matrixyl.
Future Research and Development
The development of new synthetic methods allowed for the synthesis of longer peptide chains . This opens up opportunities for the development of new treatments involving Matrixyl and other peptides .
Mecanismo De Acción
Target of Action
Matrixyl primarily targets skin components like collagen, elastin, and hyaluronic acid . These components play a crucial role in maintaining skin elasticity, firmness, and hydration, which are essential for a youthful appearance .
Mode of Action
Matrixyl works by stimulating the production of these skin components. It is a biomimetic peptide, meaning it mimics the natural process of skin regeneration . The active ingredient in Matrixyl, Pal-KTTKS, stimulates collagen synthesis and other dermal matrix components . This peptide also inhibits the excess production of dermal glycosaminoglycans (GAGs) associated with aging skin and induces epidermal thickening .
Biochemical Pathways
Matrixyl affects the biochemical pathways involved in skin maintenance and repair. It enhances the activity of the growth factor TGF-β, promoting the synthesis of collagen and fibronectin . By enhancing these pathways, Matrixyl helps reduce the appearance of wrinkles and improve skin firmness .
Pharmacokinetics
Matrixyl’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). As a large peptide, Matrixyl’s systemic absorption through the skin is typically minimal . The palmitic acid attached to the peptide is intended to enhance skin absorption, but the size of Matrixyl may prevent absorption into the dermis of the skin . Despite these challenges, Matrixyl has been shown to be effective in reducing the appearance of wrinkles and improving skin texture .
Result of Action
The result of Matrixyl’s action is visible anti-aging effects. Multiple human tests with topical application of Matrixyl have demonstrated improvement in the appearance of facial skin wrinkles . In self-assessments, subjects also reported significant improvements in their facial wrinkles, age spots, dark circles, and skin firmness .
Action Environment
The action of Matrixyl can be influenced by various environmental factors. For instance, the stability of Matrixyl can be affected by oxidation and reaction with other ingredients in skincare products . Furthermore, high concentrations of Matrixyl might aggregate, affecting the stability of emulsions and the texture and feel of skincare serums or creams .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGCRSMLXFHGRM-DEVHWETNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl- | |
CAS RN |
214047-00-4 | |
| Record name | L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does palmitoyl pentapeptide interact with skin cells to exert its effects?
A1: Palmitoyl pentapeptide is a matrikine, meaning it is a fragment of a larger extracellular matrix protein (collagen). While its exact mechanism is not fully elucidated, research suggests it acts as a cell-signaling molecule, potentially mimicking the effects of naturally occurring collagen fragments. [] It is thought to stimulate fibroblasts, the cells responsible for collagen synthesis, to produce more collagen, elastin, and other extracellular matrix components. [, , ]
Q2: What are the downstream effects of increased collagen production stimulated by palmitoyl pentapeptide?
A2: Increased collagen production can lead to several beneficial effects on the skin, primarily by improving the structural integrity of the dermis. This can result in a reduction in the appearance of wrinkles and fine lines, increased skin firmness and elasticity, and improved wound healing. [, ]
Q3: What evidence supports the efficacy of palmitoyl pentapeptide in reducing wrinkles?
A3: Several studies have investigated the anti-wrinkle effects of palmitoyl pentapeptide. A 12-week, double-blind, placebo-controlled study on Caucasian women aged 35-55 showed that topical application of a moisturizer containing 3 ppm palmitoyl pentapeptide significantly improved wrinkle appearance compared to the placebo. [] Another study highlighted its potential for wrinkle improvement without the irritation associated with retinol-based products. []
Q4: Has palmitoyl pentapeptide been studied in combination with other active ingredients?
A4: Yes, some studies have investigated the effects of palmitoyl pentapeptide combined with other ingredients. For instance, a study found that a gel containing both palmitoyl pentapeptide-4 and recombinant human epidermal growth factor (rhEGF) was safe and effective for skin recovery after glycolic acid peeling. [, ] Another study explored a cosmetic composition combining palmitoyl pentapeptide and ceramide, aiming for enhanced lip moisturizing and wrinkle improvement. []
Q5: What is the molecular formula and weight of palmitoyl pentapeptide?
A5: The molecular formula of palmitoyl pentapeptide is C38H75N7O9, and its molecular weight is 774.05 g/mol.
Q6: Is there information available on the spectroscopic characterization of palmitoyl pentapeptide?
A6: While specific spectroscopic data is not detailed in the provided research papers, common techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and purity.
Q7: What are some areas for future research on palmitoyl pentapeptide?
A7: Further research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




